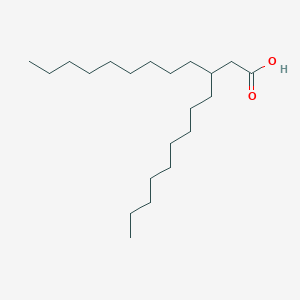

3-Nonyldodecanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Nonyldodecanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C21H42O2 and its molecular weight is 326.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Esterification Reactions

Carboxylic acids like 3-nonyldodecanoic acid undergo esterification with alcohols under acidic conditions. The reaction involves nucleophilic acyl substitution, where the hydroxyl group of the alcohol attacks the carbonyl carbon, forming an ester and water .

Example Reaction:

C21H42O2+R OHH+C21H41O2R+H2O

Key Factors:

-

Steric hindrance from the branched nonyl group may slow reaction kinetics compared to linear analogs .

Neutralization with Bases

This compound reacts with hydroxides, carbonates, or bicarbonates to form salts. This is a classic acid-base reaction where the carboxylate anion pairs with a metal cation .

Example Reaction with NaOH:

C21H42O2+NaOH→C21H41O2−Na++H2O

Observations:

Reduction to Alcohol

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid group to a primary alcohol. The reaction proceeds via a tetrahedral intermediate, followed by hydride transfer .

Mechanism:

-

Nucleophilic attack by hydride on the carbonyl carbon.

-

Protonation of the alkoxide intermediate to yield 3-nonyldodecanol .

Equation:

C21H42O2LiAlH4C21H44O

Note: Catalytic hydrogenation is ineffective due to the stability of the carboxyl group under typical H₂ conditions .

Decarboxylation

Thermal or oxidative decarboxylation removes CO₂, forming an alkane. This reaction is less favorable for branched acids due to steric stabilization of the carboxylate .

Example Pathway:

C21H42O2ΔC20H42+CO2

Key Considerations:

-

Enzymatic decarboxylation (e.g., via phenolic acid decarboxylases) may proceed through a quinone methide intermediate .

-

Requires high temperatures (>200°C) or radical initiators in non-enzymatic settings .

Oxidation Reactions

The alkyl chain may undergo oxidation at the α- or β-positions using strong oxidizing agents like nitric acid (HNO₃) .

Possible Products:

-

α-Oxidation: Forms a ketone (3-nonyldodecanone).

-

β-Oxidation: Cleaves the chain to yield shorter carboxylic acids (e.g., nonanoic acid) .

Equation for β-Oxidation:

C21H42O2HNO3C9H18O2+C12H24O2

Note: Nitric acid also induces nitration side reactions, producing nitro derivatives .

Halogenation

Reaction with halogenating agents (e.g., SOCl₂) converts the acid to an acyl chloride, enabling nucleophilic substitutions .

Reaction with Thionyl Chloride:

C21H42O2+SOCl2→C21H41OCl+SO2+HCl

Applications:

Critical Analysis of Reactivity

-

Steric Effects: The nonyl branch at C3 impedes nucleophilic attack at the carbonyl carbon, slowing esterification and amidation compared to linear analogs .

-

Solubility: Limited solubility in aqueous media restricts reactions to polar aprotic solvents (e.g., DMF) or phase-transfer conditions .

-

Thermal Stability: Decomposition above 200°C aligns with behavior of saturated carboxylic acids .

Propiedades

Número CAS |

145066-77-9 |

|---|---|

Fórmula molecular |

C21H42O2 |

Peso molecular |

326.6 g/mol |

Nombre IUPAC |

3-nonyldodecanoic acid |

InChI |

InChI=1S/C21H42O2/c1-3-5-7-9-11-13-15-17-20(19-21(22)23)18-16-14-12-10-8-6-4-2/h20H,3-19H2,1-2H3,(H,22,23) |

Clave InChI |

DTPRFTCVNRCFTB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(CCCCCCCCC)CC(=O)O |

SMILES canónico |

CCCCCCCCCC(CCCCCCCCC)CC(=O)O |

Sinónimos |

3-NONYLDODECANOIC ACID |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.